(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a bromine atom and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-hydroxypyrrolidine-1-carboxylate.
Bromination: The hydroxyl group at the 4-position is selectively brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired (3R,4R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.
Automated Chiral Resolution: Employing high-throughput chromatography systems for the separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the dehalogenated or deoxygenated product.
Scientific Research Applications
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is utilized in various fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate: Lacks the chiral centers, making it less specific in biological applications.
(3S,4S)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activities.
Uniqueness
(3R,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions and biological interactions. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized chemicals.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIILICSFSOJD-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149553 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252574-02-0 | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252574-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (3R,4R)-3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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